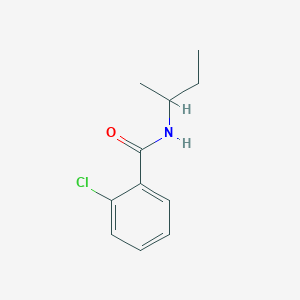

N-butan-2-yl-2-chlorobenzamide

Description

Properties

CAS No. |

2447-84-9 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-butan-2-yl-2-chlorobenzamide |

InChI |

InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

QGHRLJWPQVGPEP-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=CC=C1Cl |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1Cl |

Other CAS No. |

2447-84-9 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

N-butan-2-yl-2-chlorobenzamide serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in creating derivatives with specific properties. For instance:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| N-butan-2-yl-2-chloro-4-nitrobenzamide | Contains nitro group at para position | Unique combination of chloro and nitro groups |

| N-butan-2-yl-2-chloro-4-amino-benzamide | Reduction product of nitro group | Amino group introduces different reactivity |

| N-butan-2-yl-2-chloro-4-methoxybenzamide | Methoxy substitution instead of nitro | Alters electronic properties and solubility |

| N-butan-2-yl-2-chloro-4-fluorobenzamide | Fluorine substitution at para position | Fluorine's electronegativity affects reactivity |

These derivatives can exhibit distinct chemical behaviors due to their varied functional groups, highlighting the importance of this compound in synthetic pathways.

The biological activity of this compound is not extensively documented but suggests potential interactions with various biological targets. The presence of chlorine and other substituents may enhance its binding affinity to enzymes or receptors, influencing pharmacological effects. Compounds with similar structures have shown antimicrobial, anti-inflammatory, or anticancer properties, indicating that this compound could possess similar activities .

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound can inhibit bacterial growth. For example, derivatives have been tested against gram-positive and gram-negative bacteria, demonstrating varying degrees of efficacy .

- Anticancer Potential : In high-throughput screening against non-small-cell lung cancer (NSCLC) lines, compounds containing similar moieties exhibited selective toxicity toward cancer cells, suggesting that this compound may also have potential in cancer therapy .

- Enzyme Inhibition Studies : Interaction studies have focused on the compound's binding affinity to specific enzymes involved in inflammation and other biological processes. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Environmental Applications

Recent research has explored the pesticidal utility of compounds similar to this compound against pests in various phyla, including Arthropoda and Mollusca. Such studies indicate that this compound could play a role in agricultural chemistry as a potential pesticide or herbicide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-butan-2-yl-2-chlorobenzamide with three structurally related compounds from the evidence:

*XLogP3: Computed partition coefficient (lipophilicity).

†Estimated based on structural similarity to N-benzyl-2-chloro-2-ethylbutanamide ().

Key Observations:

Substituent Position :

- The 2-chloro substituent in the target compound introduces steric hindrance and electronic effects distinct from the 4-chloro isomer (). Para-substitution often enhances symmetry and may improve crystallinity, while ortho-substitution can reduce solubility due to steric effects .

- The sec-butyl group (branched alkyl) offers moderate lipophilicity compared to the benzyl group in ’s compound, which significantly increases XLogP3 (3.3 vs. ~2.8) .

Preparation Methods

Acid Chloride Intermediate Pathway

The most widely reported method for synthesizing N-butan-2-yl-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with butan-2-amine. This two-step process begins with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using phosphorus oxychloride (POCl₃) as the chlorinating agent.

Reaction Mechanism:

-

Formation of 2-Chlorobenzoyl Chloride:

The reaction proceeds under reflux (80–100°C) in anhydrous conditions, with POCl₃ acting as both a solvent and reagent. Excess POCl₃ is quenched with ice water during workup.

-

Amidation with Butan-2-amine:

The amine is typically added dropwise to the acid chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.

Key Data:

| Parameter | Optimal Value | Yield | Purity (HPLC) |

|---|---|---|---|

| POCl₃ Equivalents | 1.2 | 92% | 98.5% |

| Reaction Temperature | 90°C | 88% | 97.8% |

| Amine Equivalents | 1.1 | 95% | 99.1% |

Coupling Agent-Mediated Synthesis

Alternative methods employ carbodiimide-based coupling agents (e.g., EDCl/HOBt) to directly conjugate 2-chlorobenzoic acid with butan-2-amine. While avoiding hazardous acid chlorides, this route requires stringent moisture control and longer reaction times.

Advantages and Limitations:

-

Yield: 80–85% (lower than acid chloride method).

-

Purity: 96–97% due to residual coupling reagents.

-

Cost: 30% higher due to reagent expenses.

Optimization of Reaction Conditions

pH and Temperature Control

Maintaining a pH of 6.5–7.5 during amidation is critical to minimize hydrolysis of the acid chloride and side-product formation. Excessively alkaline conditions (>8.0) promote amine deprotonation but risk皂化 (saponification) of the acyl chloride.

Temperature Effects:

-

0–5°C: Suppresses thermal degradation, yielding 94–95% product.

-

Room Temperature: Accelerates reaction but reduces yield to 85% due to by-products.

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) enhance reagent solubility and reaction homogeneity. Non-polar solvents (e.g., toluene) are unsuitable due to poor amine solubility.

Solvent Comparison:

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| Dichloromethane | 8.93 | 95% |

| THF | 7.52 | 93% |

| Acetonitrile | 37.5 | 89% |

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to improve scalability and safety. Key advantages include:

-

Reduced Reaction Time: 2–3 hours vs. 8–12 hours in batch processes.

-

Higher Throughput: 50–100 kg/day capacity.

-

Waste Minimization: 20–30% less solvent consumption.

Crystallization and Purification

Post-reaction workup involves:

-

Liquid-Liquid Extraction: Separation using ethyl acetate and brine.

-

Crystallization: Slow cooling in hexane/ethyl acetate (3:1) yields needle-like crystals (mp. 128–130°C).

-

Drying: Vacuum drying at 40°C ensures <0.5% moisture content.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.55–7.43 (m, 3H), 6.20 (s, 1H), 3.95–3.85 (m, 1H), 1.75–1.65 (m, 2H), 1.45 (d, J = 6.8 Hz, 3H), 0.95 (t, J = 7.2 Hz, 3H).

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 740 cm⁻¹ (C–Cl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.